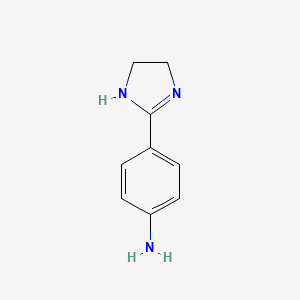

4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Descripción

Overview of Research Significance

4-(4,5-dihydro-1H-imidazol-2-yl)aniline has attracted scholarly attention primarily due to its potential biological activities. smolecule.com Preliminary research indicates that the molecule and its derivatives exhibit a range of promising properties that make them valuable candidates for further investigation.

Key areas of its research significance include:

Pharmaceutical Development : The compound is considered a valuable lead structure in drug design. smolecule.com Studies have explored its potential as an antimicrobial agent, with some findings suggesting efficacy against certain bacterial strains. smolecule.com Furthermore, its anticancer properties are under investigation, with initial research showing promise in studies involving cancer cell lines. smolecule.com

Enzyme Inhibition : The structure of this compound suggests it may act as an inhibitor for specific enzymes, a characteristic that is fundamental to the mechanism of many therapeutic agents. smolecule.com

Research Reagent : Beyond direct therapeutic applications, it serves as a valuable tool in biochemical research. It is employed in assays to study enzyme interactions and to probe cellular responses, helping to elucidate complex biological pathways. smolecule.com

Importance of the 4,5-Dihydro-1H-imidazole and Aniline (B41778) Moieties in Medicinal Chemistry

The notable potential of this compound stems from the distinct properties of its two core components: the 4,5-dihydro-1H-imidazole ring and the aniline moiety.

The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov There is a growing body of evidence that compounds containing this scaffold exhibit a wide spectrum of biological activities. nih.gov Intensive research has led to the discovery of imidazoline-based compounds with pronounced antitumor activity. biopartner.co.uk

Table 1: Overview of Biological Activities Associated with Core Moieties

| Moiety | Associated Biological Activities in Medicinal Chemistry | Key Research Findings |

|---|---|---|

| 4,5-Dihydro-1H-imidazole | Antiproliferative, Anti-inflammatory, Analgesic, Neuroprotective, Cardiovascular Effects, Antiparasitic. nih.gov | Serves as a scaffold for potent anticancer agents, including carbonic anhydrase inhibitors. biopartner.co.uk Investigated for effects on cardiovascular and metabolic disorders. nih.gov |

| Aniline | Target Binding, Enzyme Inhibition. | A versatile structural unit found in numerous approved drugs. acs.org Can be susceptible to metabolic instability, a key consideration in drug design. acs.org |

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is focused on leveraging its unique structure to develop novel compounds with enhanced or specific biological activities. A key strategy in this area is molecular hybridization, which involves combining the compound's pharmacophoric units with other active structures to create new hybrid molecules. nih.gov For instance, researchers have designed and synthesized novel hybrid compounds by integrating the 4,5-dihydro-1H-imidazole core with a phthalazine (B143731) group, subsequently evaluating these new molecules for antiproliferative and antioxidant potential. nih.gov

Future research directions are poised to expand on these foundations. A primary goal is to move from preliminary findings to a more detailed understanding of the compound's mechanisms of action. smolecule.com This will likely involve more extensive interaction studies, such as protein binding assays and cellular uptake analyses, to clarify how the molecule interacts with biological macromolecules. smolecule.com

Furthermore, there is significant potential in the synthesis of new derivatives and analogs. By making targeted chemical modifications to the parent compound—such as through acylation or nucleophilic substitution—researchers aim to fine-tune its pharmacological properties. smolecule.com This could enhance efficacy for specific applications, such as anticancer or antimicrobial therapies, and address potential liabilities like the metabolic instability associated with the aniline moiety. smolecule.com The development of scalable and flexible synthetic methods will be crucial to exploring this chemical space and unlocking the full therapeutic potential of this promising compound.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJPRHDSBNINIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326271 | |

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61033-71-4 | |

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4,5 Dihydro 1h Imidazol 2 Yl Aniline

Established Synthetic Pathways for 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and its Core Structure

The foundational syntheses of this compound and the core 2-imidazoline ring structure rely on well-established chemical reactions. These include condensation, cyclization, and reduction techniques, which provide reliable access to the target molecule and its immediate precursors.

Condensation Reactions with Precursor Compounds

Condensation reactions are a cornerstone in the synthesis of the 2-imidazoline scaffold. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. A common approach is the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a carboxylic acid derivative or a nitrile. researchgate.net For the synthesis of this compound, this would involve a precursor containing the 4-aminophenyl group.

One of the most direct methods is the reaction of 4-aminobenzonitrile (B131773) with ethylenediamine. This reaction, often catalyzed by an acid, leads to the formation of the dihydroimidazole (B8729859) ring attached to the aniline (B41778) moiety. Another established route involves the condensation of ethylenediamine with derivatives of anilines where the amino group has been converted into a group like a thiourea, isothiuronium, or guanidine. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Aminobenzonitrile | Ethylenediamine | This compound | Condensation |

| 4-Aminobenzoic acid | Ethylenediamine | This compound | Condensation |

| N-(4-cyanophenyl)formamide | Ethylenediamine | This compound | Condensation |

Cyclization Processes for Dihydroimidazole Ring Formation

The formation of the 4,5-dihydro-1H-imidazole ring is the key cyclization step in the synthesis of the target compound. This can be achieved through various intramolecular or intermolecular processes.

A prevalent method involves the cyclization of N-(2-aminoethyl)benzamides. For instance, the cyclization of N-(2-aminoethyl)-4-aminobenzamide, which can be prepared from 4-aminobenzoic acid and ethylenediamine, will yield this compound. This cyclization is often promoted by dehydrating agents or by heating. A thermal cyclization of 2-methylamino-1-(acylamino)-1-arylethanes has also been reported to form 4-arylimidazolines. researchgate.net

Palladium-catalyzed cyclization reactions have emerged as a powerful tool for constructing the 2-imidazoline ring. One such method involves the reaction of 2,3-allenyl amines with aryl iodides, which forms polysubstituted 2-imidazoline derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds in a single operation. organic-chemistry.org

| Starting Material | Reagent/Catalyst | Product |

| N-(2-aminoethyl)-4-aminobenzamide | Heat or Dehydrating Agent | This compound |

| 2,3-Allenyl amine and 4-iodoaniline | Pd(PPh₃)₄, K₂CO₃ | This compound derivative |

| Arylethanolamines | Perchloric acid, then heat | 4-Arylimidazolines |

Reduction Techniques from Aromatic or Nitro Precursors

Reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a key route to this compound. This strategy involves the synthesis of the nitro-analogue, 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, followed by the reduction of the nitro group.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.comwikipedia.org Chemical reducing agents such as iron, zinc, or tin(II) chloride in the presence of an acid are also widely used and can offer good chemoselectivity. commonorganicchemistry.comyoutube.comyoutube.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Starting Material | Reducing Agent | Product |

| 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole | H₂ / Pd/C | This compound |

| 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole | Fe / HCl | This compound |

| 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole | Zn / AcOH | This compound |

| 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole | SnCl₂ / HCl | This compound |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of complex molecules. These advanced strategies are applicable to the synthesis of derivatives of this compound, enabling the creation of novel analogues with potentially enhanced properties.

Green Chemistry Approaches in Imidazole (B134444) Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of 2-imidazoline synthesis, this has led to the development of more sustainable methods.

One such approach is the use of heterogeneous and recyclable catalysts, such as iron (III) phosphate (B84403), for the synthesis of 2-substituted imidazolines from nitriles under solvent-free conditions or in water. eurekaselect.com Another environmentally friendly method employs hydrogen peroxide as an oxidant in the presence of sodium iodide for the synthesis of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org The use of ultrasound energy has also been shown to decrease reaction times and reduce waste in the synthesis of imidazolines. hilarispublisher.com

| Reaction | Green Feature |

| Nitrile and ethylenediamine | Iron (III) phosphate catalyst, solvent-free/water |

| Aldehyde and ethylenediamine | Hydrogen peroxide oxidant, water solvent |

| Aldehyde and ethylenediamine | Ultrasound energy, reduced reaction time |

Multi-Step Synthesis for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step synthetic sequences. These sequences allow for the introduction of various functional groups and the construction of more elaborate molecular frameworks.

For example, starting from this compound, the aniline nitrogen can be a site for further chemical modification. It can undergo reactions such as acylation, alkylation, or be used as a nucleophile in substitution reactions to attach other molecular fragments. More complex derivatives, such as those containing additional heterocyclic rings, can be synthesized through multi-step procedures. For instance, hybrid compounds containing both a 4,5-dihydro-1H-imidazole core and a phthalazin-1(2H)-imine moiety have been synthesized through a multi-step pathway. nih.gov The development of para-selective C-H olefination of aniline derivatives using palladium catalysis offers a modern approach to creating complex aniline precursors for such syntheses. uva.nl

| Starting Material | Reaction Sequence | Product |

| This compound | Acylation with an acyl chloride | N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acetamide |

| This compound | Reaction with sulfonyl chlorides | Di-substituted sulfonamide derivatives |

| 2-Cyanophthalazin-1(2H)-one | Reaction with ethylenediamine, followed by further transformations | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine |

Regioselective Synthesis and Control in Derivative Formation

The derivatization of this compound presents a significant challenge in regioselectivity due to the presence of three distinct nitrogen atoms: the primary exocyclic aniline amine (N-aryl) and two secondary endocyclic nitrogens within the dihydroimidazole ring (N1 and N3). The control over which nitrogen atom participates in a given reaction is dictated by several factors, including the nucleophilicity of the nitrogen centers, the nature of the electrophile, and the specific reaction conditions employed.

Generally, the primary amino group on the aniline ring is the most nucleophilic and sterically accessible site. Consequently, under neutral or mildly acidic or basic conditions, electrophilic attack preferentially occurs at this position. However, the N-H protons of the dihydroimidazole ring can be removed by a strong base, significantly enhancing their nucleophilicity and directing reactions to the ring. For instance, in the synthesis of related 2-aryl-imidazolines, cyclization reactions are employed at elevated temperatures, indicating that reaction conditions are crucial for controlling the formation of the core structure and its subsequent derivatization. researchgate.net The choice of solvent, temperature, and base can thus be manipulated to favor functionalization at either the aniline amine or the imidazoline (B1206853) nitrogens, allowing for the selective synthesis of a desired derivative.

Chemical Reactivity and Derivatization of this compound

The dual functionality of this compound allows for a wide array of chemical transformations, making it a versatile building block for a variety of more complex molecules.

Nucleophilic Substitution Reactions Involving the Aniline Amino Group

The primary amino group of the aniline moiety serves as a potent nucleophile, readily participating in various substitution and condensation reactions.

Schiff Base Formation: The aniline nitrogen can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. In analogous reactions, the closely related compound 4-(1H-benzo[d]imidazol-2-yl)aniline is condensed with various pyrazolecarbaldehydes in the presence of glacial acetic acid to yield the respective Schiff's bases. ijrpc.comsemanticscholar.org This highlights a common and efficient pathway for elaborating the aniline portion of the molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org While direct examples using this compound as the amine source are not prevalent in the literature, the reaction's broad scope allows for the coupling of various aryl halides with primary amines. nih.govlibretexts.org It is therefore a highly viable method for synthesizing N-aryl derivatives of the title compound, where the aniline nitrogen would couple with an aryl halide or triflate, yielding a diarylamine structure. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (like X-Phos), and a base. nih.govbeilstein-journals.org

Acylation Reactions for Amide Derivatives

Acylation of this compound can be directed towards either the aniline nitrogen or the imidazoline ring nitrogens, depending on the reaction conditions.

The exocyclic primary amine is the more reactive site for acylation under standard conditions. For example, reacting the similar compound 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride (B1165640) results in the acylation of the aniline nitrogen to form an α,β-unsaturated carboxylic acid derivative. ijrpc.comsemanticscholar.org This transformation is typical for reactions with acyl chlorides and anhydrides.

However, acylation of the imidazoline ring is also possible. In a related compound, 2-benzylimidazoline, treatment with an excess of acetic anhydride leads to the formation of 1,3-diacetyl-2-benzylideneimidazolidine, a reaction that involves both acylation of the ring nitrogens and a shift of the endocyclic double bond. This indicates that under more forcing conditions or with a stoichiometric excess of the acylating agent, N-acylation of the dihydroimidazole ring can be achieved.

| Acylating Agent | Typical Conditions | Primary Product |

|---|---|---|

| Acetyl Chloride (1 eq.) | Pyridine, 0 °C to RT | N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acetamide |

| Maleic Anhydride | Reflux in Acetonitrile (B52724) | (Z)-4-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid |

| Acetic Anhydride (excess) | High Temperature | 1-acetyl-2-(4-acetamidophenyl)-4,5-dihydro-1H-imidazole |

Reduction Reactions of the Dihydroimidazole Moiety

The dihydroimidazole ring contains an amidine functional group (a C=N double bond within the ring), which is susceptible to reduction. The use of hydride reducing agents can reduce the imidazoline ring to an imidazolidine, which is the fully saturated analog. More vigorous reduction can lead to the cleavage of the ring. For instance, a subsequent hydride reduction of related cyclic amidines can yield the corresponding diamines, which in this case would be a derivative of ethylenediamine.

Functionalization through Chloromethylation and Related Reactions

While direct chloromethylation of this compound is not widely documented, related electrophilic substitution reactions can be employed to functionalize the electron-rich aniline ring. The Vilsmeier-Haack reaction provides a method for the formylation of activated aromatic rings. wikipedia.orgorganic-chemistry.org

This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org The aniline ring in the title compound is activated towards electrophilic aromatic substitution, and the amino group is an ortho-, para-director. Since the para-position is already substituted, the Vilsmeier-Haack reaction would be expected to introduce a formyl group (-CHO) at one of the ortho positions on the benzene (B151609) ring. This reaction proceeds via an initial electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis during workup to yield the aldehyde. wikipedia.org

Formation of Fused Ring Systems and Polycyclic Derivatives

The presence of multiple reaction sites on this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. By choosing reagents with multiple electrophilic centers, tandem reactions can be initiated to build new rings onto the existing scaffold.

A common strategy involves an initial reaction at the aniline nitrogen, followed by an intramolecular cyclization. Drawing an analogy from the chemistry of 4-(1H-benzo[d]imidazol-2-yl)aniline, its reaction with maleic anhydride yields an intermediate which can then be treated with hydrazine (B178648) hydrate. ijrpc.comsemanticscholar.org This second step induces cyclization to form a new pyrazole (B372694) ring, resulting in a complex polycyclic derivative. ijrpc.comsemanticscholar.org Similar strategies could be applied to the title compound, using the aniline nitrogen as a handle to introduce a side chain that can subsequently cyclize onto the aromatic ring or potentially involve the imidazoline moiety to create novel fused structures. For instance, a derivative formed at the aniline nitrogen could undergo intramolecular cyclization with one of the imidazoline nitrogens under appropriate conditions to form a five- or six-membered ring fused to the dihydroimidazole core. mdpi.com

Pharmacological and Biological Investigations of 4 4,5 Dihydro 1h Imidazol 2 Yl Aniline and Its Derivatives

Antineoplastic and Antitumor Activities

The development of novel anticancer agents remains a paramount objective in medicinal chemistry. Derivatives of the 4-(4,5-dihydro-1H-imidazol-2-yl)aniline scaffold have emerged as a promising class of compounds, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Studies in Various Cancer Cell Lines

A significant body of research has evaluated the in vitro anticancer activity of compounds featuring the dihydro-imidazolyl-aniline core. Studies have shown that structural modifications to this basic framework can lead to derivatives with potent cytotoxicity against a range of human cancer cell lines.

For instance, a series of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] smolecule.comnuph.edu.uanih.govtriazol-3(5H)-imine derivatives were assessed for their cytotoxic potential. nih.gov Among these, certain compounds displayed notable activity. Specifically, 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] smolecule.comnuph.edu.uanih.govtriazol-3(5H)-ylidene)benzamide (4e) and N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] smolecule.comnuph.edu.uanih.govtriazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l) were found to be the most active, inhibiting the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC₅₀ values in the low micromolar range. nih.gov

Similarly, metal complexes of these ligands have shown enhanced cytotoxic effects. A copper(II) complex, dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II), demonstrated potent activity against the HeLa (cervical cancer) cell line with an IC₅₀ value of 2.13 μM, which was significantly more active than its corresponding free ligand (IC₅₀ = 87.74 μM). mdpi.com Further investigations into gold(I) and gold(III) complexes incorporating imidazolyl ligands revealed high cytotoxicity in a panel of non-small cell lung cancer (NSCLC) cell lines. nih.gov

The table below summarizes the cytotoxic activities of selected this compound derivatives.

Table 1: In Vitro Cytotoxicity of Selected Dihydro-imidazolyl Derivatives

Mechanistic Hypotheses for Antitumor Action, including Enzyme and Receptor Interactions

The antitumor effects of this compound derivatives are believed to stem from multiple mechanisms of action. The imidazole (B134444) ring is a known pharmacophore that can interact with various biological targets, including enzymes and receptors crucial for cell growth and proliferation. smolecule.com

One proposed mechanism involves the induction of apoptosis. For example, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] smolecule.comnuph.edu.uanih.govtriazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide was found to induce apoptosis in the SISO cervical cancer cell line. nih.gov Other imidazole-containing compounds have been shown to exert their anticancer effects by targeting tubulin polymerization. nih.gov These agents can bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

Furthermore, imidazole derivatives have been explored as inhibitors of various enzymes implicated in cancer, such as histone deacetylases, receptor tyrosine kinases, and topoisomerases. nih.gov The coordination of the imidazole ring with metal ions within enzyme active sites is a potential mode of action. Some gold-based imidazolyl compounds have been identified as inhibitors of both thioredoxin reductase (TrxR) and dihydrofolate reductase (DHFR), crucial enzymes in cellular redox balance and nucleotide synthesis, respectively. nih.gov

Selectivity Profiles Against Non-Malignant Cell Lines

A critical aspect of cancer chemotherapy is the selective targeting of malignant cells over healthy ones. Several derivatives based on the this compound structure have demonstrated favorable selectivity profiles.

For instance, the copper(II) complex that was highly active against the HeLa cancer cell line showed a significantly lower toxic effect against non-malignant murine fibroblast cells (BALB/3T3), with an IC₅₀ value of 135.30 μM. mdpi.com This indicates a considerable therapeutic window. Similarly, promising imidazolyl gold(I) compounds were evaluated in normal human lung fibroblasts (IMR90 cell line) and exhibited good selectivity for NSCLC cell lines over the non-tumor fibroblasts, suggesting on-cancer specific effects. nih.gov Other studies on 4-anilinoquinolinylchalcone derivatives, which share the aniline (B41778) substructure, also reported high cytotoxicity against breast cancer cells while being non-cytotoxic against normal human lung cells (MRC-5) (IC₅₀ > 20 μM). nih.gov This selectivity is a key attribute for the further development of these compounds as potential anticancer drugs.

Antimicrobial Efficacy

In addition to their antineoplastic properties, this compound and its derivatives have been investigated for their potential to combat microbial infections. The imidazole moiety is present in well-known antimicrobial agents, and this scaffold continues to be a source of new antibacterial and antifungal compounds.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Organisms

Derivatives of the title compound have shown varied efficacy against a spectrum of bacteria. In one study, a synthesized derivative, 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline, was tested against several bacterial strains, demonstrating moderate to high activity. nuph.edu.ua It showed a relatively weaker activity against the Gram-negative organism Pseudomonas aeruginosa. nuph.edu.ua

Another study focused on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives. researchgate.net These compounds were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Certain derivatives were found to be more effective than others against both types of bacteria. researchgate.net

Conversely, research on 4,5-diphenyl-1H-imidazole derivatives revealed potent activity against Gram-positive bacteria but not Gram-negative ones. scirp.org One compound, in particular, was twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. It also showed moderate activity against Enterococcus faecalis (MIC of 16 μg/mL), while most synthesized compounds in the series had no activity against P. aeruginosa or E. coli. scirp.org

Table 2: Antibacterial Activity of Selected Imidazole Derivatives

Synergistic Effects with Established Antimicrobial Agents

The combination of conventional antibiotics with non-microbicidal agents that can disrupt bacterial defense mechanisms, such as biofilms, represents a promising strategy to combat antimicrobial resistance. nih.gov Derivatives of 2-aminoimidazoles have been shown to act synergistically with established antibiotics, enhancing their efficacy against resistant bacterial strains. nih.govnih.gov This approach often involves an antibiofilm agent that forces bacteria into their more susceptible planktonic state, allowing the antibiotic to eliminate the bacterial population more effectively. nih.gov

Research has demonstrated that a 2-aminoimidazole/triazole conjugate can work in concert with antibiotics to significantly increase the dispersion of pre-formed biofilms. nih.gov For instance, studies have documented a synergistic effect when this conjugate is used with colistin (B93849) against Acinetobacter baumannii biofilms, with novobiocin (B609625) against Staphylococcus aureus and Staphylococcus epidermidis biofilms, and with tobramycin (B1681333) against Pseudomonas aeruginosa biofilms. nih.gov One of the most significant outcomes observed was a 1,000-fold increase in the dispersion of Staphylococcus aureus biofilms when a 2-aminoimidazole/triazole conjugate was combined with an antibiotic. nih.gov

Furthermore, these imidazole derivatives can resensitize multidrug-resistant (MDR) bacteria to conventional antibiotics. nih.govresearchgate.net This has been observed in strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. researchgate.net The combination of a 2-aminoimidazole/triazole conjugate with methicillin (B1676495) proved effective against an MRSA strain, while its combination with tetracycline (B611298) was effective against a tetracycline-resistant E. coli strain. researchgate.net The principle of synergy is to identify drug combinations where the combined effect is greater than the sum of their individual effects, which can be quantified using methods like checkerboard assays. mdpi.com This strategy allows for the potential use of lower concentrations of each drug, which may lead to more efficient treatment outcomes. mdpi.com

| Imidazoline Derivative Class | Bacterial Strain(s) | Paired Antibiotic | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| 2-Aminoimidazole/triazole conjugate | Acinetobacter baumannii | Colistin | Enhanced biofilm dispersion. | nih.gov |

| 2-Aminoimidazole/triazole conjugate | Staphylococcus aureus, Staphylococcus epidermidis | Novobiocin | Enhanced biofilm dispersion; 3-orders-of-magnitude increase for S. aureus. | nih.govnih.gov |

| 2-Aminoimidazole/triazole conjugate | Pseudomonas aeruginosa | Tobramycin | Enhanced biofilm dispersion. | nih.gov |

| 2-Aminoimidazole/triazole conjugate | Methicillin-resistant Staphylococcus aureus (MRSA) | Methicillin | Resensitization of MRSA to the antibiotic. | researchgate.net |

| 2-Aminoimidazole/triazole conjugate | Tetracycline-resistant E. coli | Tetracycline | Resensitization of resistant E. coli to the antibiotic. | researchgate.net |

Mechanistic Insights into Antimicrobial Action, including Microbial Membrane Interactions and Specific Enzyme Inhibition

The antimicrobial action of imidazoline derivatives involves diverse mechanisms, prominently featuring interactions with the microbial membrane and inhibition of essential cellular processes. Many of these compounds exert their effects through a physical disruption of the bacterial cell membrane rather than by targeting a specific protein, which may minimize the development of resistance. acs.org

Microbial Membrane Interactions A primary mechanism for many imidazole-based antimicrobial agents is their interaction with the bacterial cell membrane. mdpi.com These compounds are often amphiphilic, possessing both charged (cationic) and hydrophobic components. nih.gov The positively charged portion of the molecule is attracted to the negatively charged surface of bacterial membranes, which are rich in anionic lipids. nih.govopenaccessjournals.com Following this initial electrostatic adsorption, the hydrophobic parts of the molecule, such as long alkyl chains, insert into the phospholipid bilayer. mdpi.comnih.gov This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. nih.govmdpi.com Scanning electron microscopy has visually confirmed the damage to bacterial cell structures after treatment with imidazole derivatives. mdpi.com The degree of antimicrobial toxicity often correlates with the hydrophobicity of the molecule; longer alkyl side chains on the imidazole ring generally lead to greater activity. nih.gov This mechanism of membrane permeabilization is a hallmark of many antimicrobial peptides (AMPs), which are known to accumulate on the bacterial surface and perturb the bilayer, a concept often described by the "carpet model". openaccessjournals.comfrontiersin.org

Specific Enzyme and Process Inhibition Beyond membrane disruption, certain imidazoline derivatives have been found to inhibit specific intracellular targets. One novel imidazoline compound, SKI-356313, has been shown to possess a distinct mechanism of action by inhibiting DNA replication. nih.gov Studies using real-time imaging of macromolecular biosynthesis revealed that this compound displaces the replisome from the bacterial nucleoid, effectively halting the replication process. nih.gov This mode of action is potent against both replicating and non-replicating Mycobacterium tuberculosis as well as drug-resistant Gram-positive cocci like MRSA and vancomycin-resistant Enterococcus faecium (VRE). nih.gov Other research has pointed to the inhibition of cell wall synthesis and cellular respiration by displacing key proteins from the membrane as another potential mechanism. nih.gov

Enzyme Modulation and Inhibition Studies

Derivatives of the imidazole and 4,5-dihydro-1H-imidazole core structure have been extensively investigated as modulators and inhibitors of various enzymes, playing crucial roles in different pathological conditions.

The structural versatility of imidazoline derivatives allows them to bind to and inhibit a wide range of enzymes. In the field of infectious diseases, imidazoquinoline derivatives have been designed as potential inhibitors of InhA, an enoyl-acyl carrier protein reductase essential for the survival of Mycobacterium tuberculosis. nih.govnih.gov Similarly, 2-aryl benzimidazole (B57391) compounds have been identified as allosteric inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme critical for viral replication. ijrpc.com Docking studies have also suggested that some thiazole (B1198619) derivatives may owe their antibacterial activity to the inhibition of the E. coli MurB enzyme and their antifungal effects to the inhibition of 14a-lanosterol demethylase. nih.gov

In cancer research, imidazole-containing compounds have been shown to inhibit several key enzymes. They can act as inhibitors of receptor tyrosine kinases like vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.gov Other identified targets include activin receptor-like kinase 5 (ALK5), Bcr-Abl, and Bruton's tyrosine kinase (BTK), which are involved in tumorigenesis and cancer progression. nih.gov Furthermore, some derivatives have been found to inhibit tubulin polymerization, a process vital for cell division. nih.gov An in silico study also identified a 4,5-diphenyl-1H-imidazol-2-yl derivative as a potent inhibitor of human lactate (B86563) dehydrogenase (LDHA), an enzyme implicated in tumor metabolism. researchgate.net

| Derivative Class | Target Enzyme | Therapeutic Area | Observed Activity | Reference |

|---|---|---|---|---|

| Imidazoquinoline | InhA (M. tuberculosis) | Tuberculosis | Modest inhibitory efficacy. | nih.govnih.gov |

| 2-Aryl Benzimidazole | HCV NS5B RNA Polymerase | Hepatitis C | Allosteric inhibition. | ijrpc.com |

| Disubstituted Benzimidazole | VEGFR-2 | Cancer | Potent inhibition (IC50 = 2.57 µM for one derivative). | nih.gov |

| Imidazothiazole | Tubulin Polymerization | Cancer | Inhibition with an IC50 value of 1.68 µM for one derivative. | nih.gov |

| 4,5-Diphenyl-1H-imidazol-2-yl Phenyl 4-chlorobenzoate | Lactate Dehydrogenase (LDHA) | Cancer | Predicted high affinity with binding energy of -9.7 kcal/mol. | researchgate.net |

| 2,6,9-Trisubstituted Purine | Bcr-Abl / BTK | Cancer (Leukemia) | Dual inhibition with IC50 values below 4 μM. | nih.gov |

By inhibiting key enzymes, imidazoline derivatives can significantly impact cellular regulatory pathways and signaling cascades that are often dysregulated in diseases like cancer.

The inhibition of receptor tyrosine kinases such as EGFR directly affects downstream signaling pathways, including the PI3K/AKT/mTOR and Ras/MAPK pathways, which are central to cell proliferation, survival, and differentiation. nih.gov Similarly, targeting ALK5, a TGF-β receptor, allows for the modulation of the TGF-β/Smad signaling pathway, which has a dual role in suppressing tumors early on but promoting them in later stages. nih.gov

A notable example is Copanlisib, a 4,5-dihydro-1H-imidazole derivative, which is a pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. nih.gov By inhibiting PI3K, it effectively blocks downstream signaling involved in cell growth and survival, leading to its approval for the treatment of certain lymphomas. nih.gov Other research has focused on developing inhibitors of the Hedgehog-Gli signaling pathway, which can become aberrantly activated in cancers like basal cell carcinoma and medulloblastoma, leading to uncontrolled cell growth. nih.gov The modulation of these critical pathways underscores the therapeutic potential of imidazoline-based compounds in oncology and other areas.

Receptor Ligand Binding and Selectivity Studies

Compounds containing the 4,5-dihydro-1H-imidazole (imidazoline) scaffold are well-known for their ability to bind to specific imidazoline receptors (I-receptors), which are distinct from adrenergic receptors. wikipedia.org There are three main subtypes: I1, I2, and I3, each with unique functions and localization. wikipedia.org

Significant research has been dedicated to developing ligands that can selectively target imidazoline receptor subtypes, which is crucial for their development as specific therapeutic agents or research tools. nih.gov

The I1 receptor is primarily involved in the central regulation of blood pressure. wikipedia.orgnih.gov The binding affinity of various compounds to I1 sites in the rostral ventrolateral medulla (RVLM) of the brainstem correlates closely with their antihypertensive potency. nih.gov Moxonidine, an I1 agonist, demonstrates high affinity for the I1 receptor and is used clinically as an antihypertensive agent. nih.govmedchemexpress.com

The I2 receptor has been implicated in several neurological and psychiatric conditions, and its functions are still being elucidated. wikipedia.org The I2 binding site is notably present on the outer mitochondrial membrane and may be an allosteric site on monoamine oxidase. wikipedia.orgnih.gov The development of selective I2 ligands has been a major goal to better understand its physiological roles. nih.gov Researchers have successfully synthesized compounds like tracizoline (B1236551) and benazoline, which exhibit very high affinity for the I2 receptor and remarkable selectivity over α-adrenergic receptors. nih.gov For example, benazoline shows over 18,000-fold selectivity for I2 receptors compared to α2-adrenergic receptors. nih.gov This high degree of selectivity makes such compounds invaluable for studying I2 receptor function without the confounding effects of adrenergic system activation. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki or pKi) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| Moxonidine | I1-Imidazoline | Ki = 4.3 nM | α2A/I1 = 7.7 | nih.gov |

| Efaroxan | I1-Imidazoline | Ki = 5.2 nM | α2A/I1 = 12.5 | nih.gov |

| Idazoxan | I1-Imidazoline | Ki = 210 nM | α2A/I1 = 0.12 | nih.gov |

| Tracizoline | I2-Imidazoline | pKi = 8.74 | I2/α2 = 7,762; I2/α1 = 2,344 | nih.gov |

| Benazoline | I2-Imidazoline | pKi = 9.07 | I2/α2 = 18,621; I2/α1 = 2,691 | nih.gov |

| I2-IRs ligand-1 | I2-Imidazoline | pKi = 9.98 | High affinity for I2-IRs | medchemexpress.com |

Interaction with Adrenergic Receptors (e.g., Alpha-2 Adrenoceptors)

The 4,5-dihydro-1H-imidazol-2-yl moiety is a key structural feature of many compounds that interact with adrenergic receptors, particularly alpha-2 (α2) adrenoceptors. nih.gov This interaction is primarily agonistic, meaning these compounds activate the receptor. The α2-adrenergic receptors are located on presynaptic neurons and, when activated, inhibit the release of neurotransmitters like norepinephrine. nih.gov This mechanism is central to the pharmacological effects of this class of drugs. nih.gov

Compounds containing the 2-aryliminoimidazolidine core, which is structurally analogous to this compound, are known to function as α2-adrenoceptor agonists. nih.gov Clonidine, a well-known antihypertensive drug, shares this fundamental imidazoline structure and its therapeutic effects are largely attributed to its α2-agonist activity in the central nervous system. nih.govnih.gov This central action leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate. nih.gov The investigation of derivatives of this core structure often aims to modulate affinity and selectivity for different adrenoceptor subtypes.

Pharmacological Implications of Receptor Selectivity

Receptor selectivity is a critical factor in drug design, determining the therapeutic efficacy and side-effect profile of a compound. For α2-adrenoceptor agonists, high selectivity for α2 over α1 receptors is often desirable. While α2-agonism in the brainstem leads to a decrease in blood pressure, activation of α1-adrenoceptors, typically located on vascular smooth muscle, can cause vasoconstriction.

The development of more selective α2-adrenoceptor agonists, such as dexmedetomidine, has demonstrated the clinical benefits of this approach. nih.gov High selectivity can provide hemodynamic stability, which is particularly valuable in clinical anesthetic practice. nih.gov Furthermore, α2-adrenoceptor agonists also target imidazoline receptors, which are involved in the central control of blood pressure. nih.gov The development of agents that are selective for imidazoline receptors over α2-adrenoceptors is another avenue of research aimed at producing antihypertensive effects with fewer sedative side effects. nih.gov Therefore, the pharmacological implications of receptor selectivity for derivatives of this compound are significant, guiding the synthesis of new compounds with improved therapeutic profiles.

Other Investigated Biological Activities

Beyond their interaction with adrenergic receptors, the core structure of this compound has served as a scaffold for developing compounds with a range of other biological activities.

Antihypertensive Potential

The antihypertensive activity of compounds related to this compound is a major area of investigation. This activity is often linked to their α2-adrenergic and imidazoline receptor agonist properties. nih.govnih.gov Research into 2-(biphenylimino)imidazolidine derivatives, for instance, has sought to improve upon existing therapies. In one study, 2-(4'-Fluoro-[1,1'-biphenyl]-2-ylimino)imidazolidine demonstrated superior hypotensive potency in conscious normotensive rats, with a duration of action comparable to clonidine. nih.gov

Other studies have explored different derivatives, showing that modifications to the core structure can yield significant antihypertensive effects. nih.govnih.gov For example, a series of trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols showed that compounds with strong electron-withdrawing groups had marked antihypertensive activity, acting as direct vasodilators. nih.gov Another series of N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H- benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amides also displayed remarkable activity compared to the standard drug losartan. primescholars.com

| Compound Class/Derivative | Key Finding | Mechanism/Note | Reference |

|---|---|---|---|

| 2-(4'-Fluoro-[1,1'-biphenyl]-2-ylimino)imidazolidine | Exhibited superior hypotensive potency. | Duration of action comparable to clonidine. | nih.gov |

| trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols | Marked antihypertensive activity. | Acted as direct vasodilators. | nih.gov |

| 1-Hydroxy-2-methyl-1,5,6,7,8,8a-hexahydro-2H,4H-cycloheptimidazole-2-carboxylic acid 3-oxide | Exhibited antihypertensive activity. | Also showed inhibitory effect on platelet aggregation. | nih.gov |

| N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H- benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amides | Displayed remarkable activity in comparison to losartan. | Act as AT1 Angiotensin II Receptor Antagonists. | primescholars.com |

Local Anesthetic Effects

Local anesthetics function by blocking sodium channels within neuronal membranes, thereby interrupting nerve conduction. nih.gov These drugs exist in equilibrium between an ionized (quaternary salt) and an un-ionized (tertiary base) form. nih.gov The un-ionized, lipid-soluble base form is crucial for penetrating the nerve membrane, after which the ionized form is responsible for blocking the sodium channel from within the axoplasm. nih.gov

The general structure of many local anesthetics includes an aromatic ring linked to an amine group, which is present in this compound. Amide-type local anesthetics, such as lidocaine (B1675312) and bupivacaine, are common examples. amegroups.org While direct studies focusing on the local anesthetic properties of this compound itself are not prominent in the reviewed literature, its structural components are consistent with the pharmacophore generally required for local anesthetic activity. The potential for derivatives to exhibit these effects remains an area for further exploration.

Anticonvulsant Activity

Derivatives of imidazole have been investigated for their potential as anticonvulsant agents. Many clinically used anticonvulsants act by inhibiting sodium channels, a mechanism that has also been explored for 2,4(1H)-diarylimidazoles. nih.gov Studies on these compounds have identified several derivatives with significant anticonvulsant activity in the maximal electroshock (MES) rodent seizure model. nih.gov

For example, specific substituted diarylimidazole derivatives showed promising results with favorable protective indexes (PI), which compare the toxic dose to the effective dose. nih.gov Other research into pyrrolidine-2,5-dione derivatives also identified compounds with robust, broad-spectrum anticonvulsant properties in multiple animal seizure models, including models for drug-resistant epilepsy. mdpi.com

| Compound/Derivative | Seizure Model | Effective Dose (ED50) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| Diarylimidazole 10 | MES | 61.7 mg/kg | 2.1 | nih.gov |

| Diarylimidazole 13 (p-methoxy derivative) | MES | 46.8 mg/kg | >4.3 | nih.gov |

| Diarylimidazole 17 (trifluoromethyl derivative) | MES | 129.5 mg/kg | >3.6 | nih.gov |

| (3-CF3 derivative)-pyrrolidine-2,5-dione (Compound 14) | MES | 49.6 mg/kg | Not Specified | mdpi.com |

| (3-CF3 derivative)-pyrrolidine-2,5-dione (Compound 14) | scPTZ | 67.4 mg/kg | Not Specified | mdpi.com |

Anti-inflammatory Properties

The imidazole scaffold is present in various compounds investigated for anti-inflammatory activity. nih.gov A series of 2,4-diaryl-5(4H)-imidazolones were synthesized and evaluated in a carrageenan-induced rat paw edema model, a standard test for acute inflammation. nih.gov Several of these compounds exhibited excellent anti-inflammatory activity. nih.gov

Structure-activity relationship studies within this series revealed that substituting the N-sulfonamide moiety with a small, hydrophilic acetyl group resulted in compounds with superior in vivo anti-inflammatory properties. nih.gov Importantly, many of these active compounds were selective for COX-2, suggesting they would lack the gastrointestinal toxicity commonly associated with non-selective NSAIDs. nih.gov Another study on pyrazoline derivatives, which are structurally related to imidazoline, also showed that incorporating the pyrazoline ring into substituted aniline improved the anti-inflammatory effectiveness of the compounds. researchgate.net

Structure Activity Relationships Sar and Molecular Design Strategies

Elucidation of Critical Structural Features for Biological Activity

The foundation of rational drug design lies in identifying the key structural motifs responsible for a molecule's pharmacological effects. For 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and its derivatives, this involves a detailed examination of its constituent parts.

The 4,5-dihydro-1H-imidazole, or imidazoline (B1206853), ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. This ring system is a crucial component for the biological activity of many compounds, including its ability to bind to adrenergic and imidazoline receptors. nih.govijfmr.com The nitrogen atoms within the imidazole (B134444) ring can act as hydrogen bond donors and acceptors, and the ring itself can participate in various non-covalent interactions such as π–π stacking and van der Waals forces, which are critical for ligand-receptor binding. ptfarm.pl

The basicity of the imidazoline ring allows it to exist in a protonated, cationic form at physiological pH. This positive charge is often essential for forming a key salt bridge interaction with an anionic residue, such as aspartic acid, in the binding pocket of receptors like the α-adrenergic receptors. The structure-activity relationship for many imidazoline derivatives shows that their ability to activate these receptors is a primary mechanism of action. ijfmr.com

The aniline (B41778) moiety, an amino group attached to a benzene (B151609) ring, is a versatile component found in numerous drug candidates due to its ability to engage in hydrogen bonding and other interactions with biological targets. nih.govmdpi.com In the context of this compound, the aniline portion can significantly influence the compound's pharmacological profile. It serves as a key point for structural modifications, allowing for the introduction of various substituents to fine-tune activity and selectivity. eurekaselect.com

The nature, position, and stereochemistry of substituent groups on the aryl ring of 2-arylimidazoline derivatives play a pivotal role in determining their biological activity and selectivity. Modifications to the phenyl ring of the aniline moiety can dramatically alter a compound's potency and its affinity for different receptors.

For instance, in the development of ligands for imidazoline receptors, the introduction of specific substituents can govern affinity and selectivity over adrenergic receptors. Research has shown that conformational restrictions and isosteric replacements can lead to compounds with high affinity for I₂ receptors and unprecedented selectivity against α₁- and α₂-adrenergic receptors. researchgate.net

In the context of anticancer activity, the substitution pattern on the aryl ring is critical. Studies on imidazole derivatives have demonstrated that the type and position of substituents can significantly impact cytotoxicity against various cancer cell lines. For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets like tubulin or protein kinases. nih.govmdpi.com The table below illustrates how different substitutions on the phenyl ring of imidazole-based compounds can influence their anticancer activity.

| Compound | Substituent (R) on Phenyl Ring | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazole | 4-Cl | MCF-7 | 10.25 | nih.gov |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazole | 4-OCH₃ | MCF-7 | 15.42 | nih.gov |

| N'-[(3-Benzyl-4-oxo-6-iodo-3H-quinazoline-2-yl)thioacetyl]-N(3)-ethylthiosemicarbazide | (Complex quinazoline (B50416) derivative) | NCI-60 Panel (Mean) | 12.8 | researchgate.net |

| 2-[(3,6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline | (Complex quinazoline derivative) | NCI-60 Panel (Mean) | 13.8 | researchgate.net |

Rational Design and Optimization of this compound Analogues

Building upon the foundational knowledge of SAR, medicinal chemists employ rational design strategies to optimize the therapeutic potential of lead compounds like this compound. These strategies involve systematic modifications to enhance potency, improve selectivity, and refine pharmacokinetic properties.

Scaffold modification and bioisosteric replacement are powerful tools in drug discovery. Scaffold hopping, the replacement of a core molecular framework with a structurally different one that maintains similar biological activity, can lead to novel compounds with improved properties or new intellectual property. nih.gov For derivatives of this compound, this could involve replacing the imidazoline ring with another heterocycle or modifying the aniline core.

Bioisosteric replacement of the aniline moiety is a particularly common strategy to address its metabolic liabilities. researchgate.netresearchgate.net Saturated carbocyclic frameworks, such as 1-aminonorbornanes, have been explored as substitutes for aniline. nih.govnih.gov These sp³-rich motifs can mimic the geometry of aniline while exhibiting greater metabolic stability, thus reducing the potential for forming toxic metabolites. researchgate.netnih.gov Computational tools can aid in identifying suitable bioisosteres that preserve the necessary electronic and steric properties for target binding. nih.govmdpi.com

The synthesis of novel analogues is a critical step in the optimization process. Modern synthetic methods allow for the efficient and targeted creation of diverse libraries of compounds for biological screening. For this compound derivatives, synthetic strategies often focus on introducing a variety of substituents onto the aniline ring or modifying the imidazoline core.

For example, starting from 4-(1H-benzo[d]imidazol-2-yl)aniline, various derivatives can be prepared by reacting the aniline's amino group. This allows for the exploration of a wide chemical space to identify compounds with enhanced anti-HCV activity. Similarly, new series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been synthesized to achieve a unique combination of α2-adrenoreceptor antagonism and serotonin-selective reuptake inhibition for potential antidepressant applications. The table below presents examples of synthesized imidazole derivatives and their evaluated biological activities.

| Compound Derivative | Synthetic Modification | Targeted Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| N-[(imidazolin-2-yl)amino]-4-chloroindoline | Replacement of aniline with a chloroindoline group | Imidazoline I₁ receptor affinity | Showed noticeable affinity with an IC₅₀ of 39.7 nM. | ptfarm.pl |

| N-[(imidazolin-2-yl)amino]-1,2,3,4-tetrahydroquinoline | Replacement of aniline with a tetrahydroquinoline group | Imidazoline I₂ receptor affinity | Showed high affinity with a Ki of 14.4 nM. | ptfarm.pl |

| Napamezole | 2-Naphthylmethyl substituent on imidazoline | Antidepressant | Combines α2-adrenoreceptor antagonism and serotonin (B10506) reuptake inhibition. | |

| Tracizoline (B1236551) and Benazoline | Conformationally restricted derivatives of 2-arylimidazoline | Selective I₂ imidazoline receptor ligands | High affinity and unprecedented selectivity over adrenergic receptors. | researchgate.net |

Conformational Analysis and its Correlation with Biological Activity

Research into the structure-activity relationships of this class of compounds has consistently highlighted the importance of a near-planar conformation for optimal receptor interaction. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand these requirements. nih.gov For instance, a 3-D QSAR study on a series of 2-substituted imidazolines indicated that specific spatial arrangements of steric and electrostatic fields are crucial for high affinity at both I2 imidazoline and α2-adrenergic receptors. nih.gov

Computational analyses, such as those using Density Functional Theory (DFT), have been used to determine the preferred conformations and the energy barriers to rotation. While specific data for this compound is not extensively published, studies on structurally analogous compounds provide significant insights. For example, the crystallographic analysis of 2-(4-methoxy-phenyl)-4,5-dihydro-1H-imidazole, a closely related derivative, revealed a dihedral angle of 14.86° between the benzene and imidazoline rings, indicating a preference for a relatively planar conformation. This near-planarity is thought to facilitate optimal interaction with the receptor binding site.

The degree of planarity directly influences the affinity of these ligands for their receptors. A twisted conformation, where the phenyl and imidazoline rings are more perpendicular, generally leads to a decrease in binding affinity. This is because the binding pockets of adrenergic and imidazoline receptors are thought to have a topology that favorably accommodates a more planar ligand. Studies on related compounds have shown that conformational restrictions that lock the molecule into a planar or near-planar state can enhance selectivity for certain receptor subtypes. nih.gov

The significance of the single carbon atom bridge separating the phenyl and imidazoline rings has also been investigated. It is proposed that this linker provides the optimal spatial separation between the two ring systems for effective binding to α-adrenergic receptors. nih.gov Any deviation from this optimal separation, either by extending or removing the bridge, results in a significant loss of affinity and efficacy. nih.gov

The following interactive table summarizes the conceptual relationship between the torsional angle of 2-arylimidazoline derivatives and their resulting biological activity, based on findings from related compounds and theoretical models.

Table 1: Correlation of Torsional Angle with Biological Activity in 2-Arylimidazoline Derivatives

| Torsional Angle (Phenyl-Imidazoline) | Predicted Receptor Affinity | Predicted Efficacy (Agonist Activity) | Rationale |

| ~0° - 20° (Near-Planar) | High | High | Optimal fit into the planar region of the receptor binding pocket, maximizing favorable interactions. |

| 20° - 60° (Moderately Twisted) | Moderate | Moderate to Low | Reduced fit within the binding pocket, leading to weaker interactions. |

| >60° (Highly Twisted/Perpendicular) | Low to Negligible | Negligible | Steric hindrance prevents proper orientation and binding within the receptor active site. |

It is important to note that while the general trend indicates a preference for planarity, the optimal dihedral angle can vary depending on the specific receptor subtype and the substitution pattern on the phenyl ring. The electronic nature of the substituent (electron-donating or electron-withdrawing) can also influence the rotational barrier and the preferred conformation, thereby modulating the biological activity. nih.gov

Advanced Research Methodologies and Characterization Techniques

Spectroscopic Characterization

Spectroscopy is the primary toolset for elucidating the molecular structure of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the aniline (B41778) ring typically appear as two doublets in the aromatic region (approximately 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the dihydroimidazole (B8729859) ring are expected in the aliphatic region, with the four methylene (B1212753) (CH₂) protons appearing as a singlet or a more complex multiplet around 3.0-4.0 ppm. The amine (NH₂) protons on the aniline ring and the secondary amine (NH) proton within the imidazoline (B1206853) ring would appear as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are anticipated. The most downfield signal is typically the C=N carbon of the imidazoline ring (around 160-165 ppm). The aromatic carbons of the aniline moiety would produce four signals in the 114-150 ppm range. The methylene carbons (CH₂) of the imidazoline ring would be observed in the aliphatic region, typically around 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic C-H (ortho to -NH₂) | 6.6 - 6.8 | 114 - 116 | Expected as a doublet. |

| Aromatic C-H (ortho to -C=N) | 7.5 - 7.8 | 128 - 130 | Expected as a doublet. |

| Aromatic C (ipso, C-NH₂) | - | 148 - 152 | Quaternary carbon, no ¹H signal. |

| Aromatic C (ipso, C-Imidazoline) | - | 120 - 125 | Quaternary carbon, no ¹H signal. |

| Imidazoline C=N | - | 160 - 165 | Quaternary carbon, key structural feature. |

| Imidazoline CH₂-CH₂ | 3.5 - 4.0 | 45 - 55 | May appear as a singlet or multiplet. |

| Aniline NH₂ | 3.5 - 5.0 (broad) | - | Broad signal, D₂O exchangeable. |

| Imidazoline NH | 5.0 - 6.5 (broad) | - | Broad signal, D₂O exchangeable. |

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

Standard MS and HRMS: For this compound (C₉H₁₁N₃), the calculated monoisotopic mass is approximately 161.0953 Da. High-Resolution Mass Spectrometry (HRMS) can confirm this mass to within a few parts per million, providing unambiguous confirmation of the molecular formula. The most common ion observed in electrospray ionization (ESI) would be the protonated molecule [M+H]⁺ at an m/z of approximately 162.1031.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides structural information through controlled fragmentation of the parent ion. For the [M+H]⁺ ion of this compound, characteristic fragmentation patterns would include the loss of ammonia, cleavage of the imidazoline ring, or the separation of the aniline and imidazoline moieties, helping to confirm the connectivity of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Ion | Predicted m/z | Information Provided |

| Molecular Formula | C₉H₁₁N₃ | - | - |

| Molecular Weight | - | 161.21 g/mol | Average molecular weight. |

| HRMS (ESI+) | [M+H]⁺ | 162.1031 | Confirms elemental composition. |

| HRMS (ESI+) | [M+Na]⁺ | 184.0850 | Common sodium adduct. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present. Key expected absorption bands for this compound include N-H stretching vibrations for both the primary aniline amine and the secondary imidazoline amine (typically in the 3100-3400 cm⁻¹ region), the C=N stretching of the imidazoline ring (around 1600-1650 cm⁻¹), and characteristic C=C stretching bands for the aromatic ring (1450-1600 cm⁻¹). mdpi.com Aromatic C-H stretching would be observed just above 3000 cm⁻¹. scirp.org

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture. For polar compounds like this compound, a reverse-phase (RP) method is typically most effective.

A suitable HPLC method, based on the analysis of the related isomer 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, would utilize a C18 column. scirp.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. scirp.org To ensure the analyte is in its protonated form for good peak shape, an acid like phosphoric acid or formic acid (for MS compatibility) is often added to the mobile phase. scirp.org UPLC, which uses columns with smaller particle sizes, can be employed to achieve faster analysis times and higher resolution compared to traditional HPLC. scirp.org

Table 3: Exemplar HPLC Method Parameters Based on established methods for the isomeric compound 3-(4,5-dihydro-1H-imidazol-2-yl)aniline. scirp.org

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Application | Purity analysis, preparative separation, pharmacokinetics |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions and to identify suitable solvent systems for larger-scale purification via column chromatography. ijrpc.com

To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable eluent, often a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate. ijrpc.com The relative polarity of the starting materials and the product will determine their retention factors (Rf values). The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progress. Visualization is typically achieved under UV light or by using a chemical staining agent.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, a single-crystal X-ray diffraction study would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Although a crystal structure for the parent compound is not readily found, a study on a related derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, reveals the type of data that can be obtained. In this particular study, the asymmetric unit was found to contain two conformationally different molecules. The dihedral angles between the imidazole (B134444) ring and the various phenyl rings were determined, highlighting the non-planar nature of the molecule. Such an analysis for this compound would similarly define the torsion angles between the aniline ring and the dihydroimidazole ring, providing insight into the preferred conformation.

Furthermore, crystallographic studies elucidate hydrogen bonding networks and other intermolecular forces that dictate the packing of molecules in the crystal lattice. For instance, in the aforementioned diphenyl derivative, intermolecular N-H···N hydrogen bonds were identified, forming one-dimensional chains. A similar analysis for this compound would likely reveal hydrogen bonding involving the aniline -NH2 group and the imidazole N-H and N atoms.

Interactive Table: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2/n |

| a (Å) | 15.228 (4) |

| b (Å) | 15.215 (4) |

| c (Å) | 17.641 (4) |

| β (°) | 110.974 (4) |

| Volume (ų) | 3816.5 (17) |

| Z | 8 |

| Data derived from a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. |

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as a powerful tool to predict the properties and behavior of molecules like this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications.

For example, studies on other imidazole derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like lactate (B86563) dehydrogenase (LDHA). In one such study, a derivative showed a strong binding affinity with a docking score of -9.7 kcal/mol. For this compound, similar studies would involve preparing the 3D structure of the molecule and docking it into the active site of a target protein to predict binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic properties of a molecule. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties.

For a related imidazole derivative, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set were performed to optimize the geometry and calculate important quantum chemical parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity.

Interactive Table: Representative Quantum Chemical Parameters for an Imidazole Derivative

| Parameter | Calculated Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | 2.359 |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | 1.180 |

| Chemical Softness (σ) | 0.848 |

| Electrophilicity Index (ω) | 5.754 |

| Data derived from a study on 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline. |

Prediction of ADME-Related Molecular Properties

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the pharmacokinetic profile of a potential drug. In silico tools are widely used to predict these properties early in the drug discovery process. For this compound, various molecular descriptors related to ADME can be calculated.

Mechanistic and Pharmacokinetic Studies Pre Clinical Investigations

Cellular Uptake and Intracellular Distribution Studies

Understanding how a compound enters cells and where it localizes is critical to elucidating its mechanism of action. Cellular uptake studies assess the ability of a compound to cross cellular membranes to reach its intended biological target. smolecule.com The imidazoline (B1206853) scaffold is a component of various biologically active agents, and its ability to penetrate cells is key to its function. nih.gov

While specific data for 4-(4,5-dihydro-1H-imidazol-2-yl)aniline is not publicly documented, studies on other small molecule drugs demonstrate that factors like lipophilicity and the presence of specific transporter proteins heavily influence cellular ingress. For instance, the ability of drug molecules to diffuse across membranes is often a prerequisite for reaching intracellular targets. nih.gov It is generally accepted that only the unbound, or free, fraction of a drug is available to diffuse across cell membranes and exert a pharmacological effect. nih.gov

Protein Binding Assays with Relevant Biological Macromolecules

The extent to which a compound binds to plasma proteins (like albumin) and target tissue proteins significantly affects its pharmacokinetic profile and efficacy. High plasma protein binding can limit the amount of free drug available to act on its target and to be cleared from the body. nih.gov

Protein binding assays are essential for imidazoline-containing compounds, which are known to interact with specific biological macromolecules such as imidazoline and adrenergic receptors. smolecule.comnih.gov For example, preclinical studies on lofexidine, an imidazoline derivative, involved direct binding studies that determined its high affinity for α2-adrenoceptors. nih.gov Such assays quantify the binding affinity (often expressed as Ki or IC50 values) to intended targets and off-targets.

Below is a hypothetical data table illustrating the kind of results a protein binding assay might yield for a compound like this compound, based on data types seen for other imidazoline derivatives.

| Target Receptor | Binding Affinity (Ki, nM) | Assay Method |

| Imidazoline I1 Receptor | — | Radioligand Binding |

| Imidazoline I2 Receptor | — | Radioligand Binding |

| α2A-Adrenoceptor | — | Radioligand Binding |

| Human Serum Albumin | — | Equilibrium Dialysis |

| Data is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not available in the public domain. |

In Vivo Pharmacodynamic and Pharmacokinetic Evaluations in Animal Models

Animal models are indispensable for evaluating the real-world behavior of a drug candidate. nih.gov Pharmacokinetic (PK) studies in animals measure key parameters such as absorption, distribution, metabolism, and excretion (ADME), yielding data on half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability. researchgate.net Pharmacodynamic (PD) studies assess the drug's effect on the body, such as changes in blood pressure or tumor size, and relate these effects to drug concentration. nih.gov

Studies on other imidazoline derivatives have been conducted in various animal models, including rats and mice. nih.govnih.govnih.gov For example, in a study of novel antihypertensive 2-(4,5-dihydro-1H-imidazol-2-yl) benzoxazine (B1645224) derivatives, spontaneously hypertensive rats were used to measure effects on mean arterial blood pressure and heart rate following administration. nih.gov In murine models of candidiasis, the pharmacokinetics of the triazole voriconazole (B182144) were extensively studied to establish the relationship between the dose, the resulting concentration in the blood over time (AUC), and the therapeutic effect (efficacy). nih.gov

The following table shows key pharmacokinetic parameters that would be determined from an in vivo study in an animal model, such as the rat.

| Parameter | Route: Intravenous | Route: Oral |

| Dose (mg/kg) | — | — |

| t½ (hours) | — | — |

| Cmax (ng/mL) | — | — |